molecular formula C15H18N2 B15164347 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- CAS No. 191280-16-7

1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-

Cat. No.: B15164347
CAS No.: 191280-16-7
M. Wt: 226.32 g/mol
InChI Key: IWHDGKMFQQWLPU-UHFFFAOYSA-N
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Description

1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- is a heterocyclic organic compound that features an imidazole ring fused with a tetrahydronaphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted naphthalene derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for scaling up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered hydrogenation states .

Scientific Research Applications

1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on these targets, modulating their activity. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding and the specific pathway involved .

Comparison with Similar Compounds

Uniqueness: 1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]- is unique due to the presence of the tetrahydronaphthalene moiety, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity, binding affinity, and overall bioactivity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

191280-16-7

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]imidazole

InChI

InChI=1S/C15H18N2/c1-2-7-15-13(4-1)5-3-6-14(15)8-10-17-11-9-16-12-17/h1-2,4,7,9,11-12,14H,3,5-6,8,10H2

InChI Key

IWHDGKMFQQWLPU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CCN3C=CN=C3

Origin of Product

United States

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